![molecular formula C7H6ClNO3 B15248947 2-[(3-Chloropyridin-4-yl)oxy]acetic acid](/img/structure/B15248947.png)
2-[(3-Chloropyridin-4-yl)oxy]acetic acid
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Overview
Description
2-[(3-Chloropyridin-4-yl)oxy]acetic acid is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a chloropyridinyl group attached to an acetic acid moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid typically involves the reaction of 3-chloropyridine with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom on the pyridine ring is replaced by the chloroacetic acid moiety. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloropyridin-4-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
2-[(3-Chloropyridin-4-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications in treating various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[(6-Chloropyridin-3-yl)oxy]acetic acid: This compound has a similar structure but with the chlorine atom positioned differently on the pyridine ring.
4-Acetyl-2-chloropyridine: Another related compound with an acetyl group instead of an acetic acid moiety.
2-Chloropyridine-4-carboxylic acid: This compound has a carboxylic acid group directly attached to the pyridine ring.
Uniqueness
2-[(3-Chloropyridin-4-yl)oxy]acetic acid is unique due to its specific substitution pattern and the presence of an ether linkage between the pyridine ring and the acetic acid moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
2-[(3-Chloropyridin-4-yl)oxy]acetic acid is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, focusing on its anti-inflammatory properties, mechanisms of action, pharmacokinetics, and relevant research findings.
Chemical Structure and Synthesis
The compound this compound features a chloropyridine moiety that contributes to its unique chemical properties. It can be synthesized through the reaction of lithium hydroxide with this compound, resulting in a lithium salt known as Lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate. This synthesis is characterized by mild reaction conditions, making it suitable for laboratory-scale production .
Anti-inflammatory Effects
The primary biological activity associated with this compound is its anti-inflammatory potential . Compounds containing chloropyridine derivatives have been studied extensively for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response.
Preliminary studies indicate that this compound may exhibit significant inhibitory activity against these enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation. For instance, related compounds have shown IC50 values against COX enzymes ranging from 19.45 μM to 42.1 μM .
Table 1: Inhibitory Activity of Related Compounds on COX Enzymes
Compound | IC50 (COX-1) | IC50 (COX-2) |
---|---|---|
3b | 19.45 μM | 31.4 μM |
4b | 26.04 μM | 34.4 μM |
4d | 28.39 μM | 23.8 μM |
Celecoxib | 0.04 μM | 0.04 μM |
These findings suggest that the presence of the chloropyridine group enhances the compound's ability to modulate inflammatory responses effectively.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The compound binds to COX enzymes, inhibiting their activity and subsequently leading to decreased levels of inflammatory mediators . This interaction is critical for its potential therapeutic applications in treating inflammatory conditions.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics and bioavailability of this compound is essential for assessing its therapeutic potential. Studies on related compounds suggest that the incorporation of lithium ions may enhance solubility and bioavailability compared to similar compounds lacking this feature .
Case Studies and Research Findings
Several studies have investigated the biological activity of chloropyridine derivatives, including this compound:
- In Vivo Studies : Animal models have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects in carrageenan-induced paw edema models, showing efficacy comparable to standard anti-inflammatory drugs like indomethacin .
- Structural Activity Relationship (SAR) : Research has indicated that electron-releasing substituents on the pyridine ring enhance anti-inflammatory activity, suggesting a pathway for optimizing drug design based on structural modifications .
Properties
Molecular Formula |
C7H6ClNO3 |
---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
2-(3-chloropyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C7H6ClNO3/c8-5-3-9-2-1-6(5)12-4-7(10)11/h1-3H,4H2,(H,10,11) |
InChI Key |
YFWTWDRXHTULPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1OCC(=O)O)Cl |
Origin of Product |
United States |
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